molecular formula C10H20O2Si B011370 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone CAS No. 108163-20-8

1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone

Cat. No. B011370
M. Wt: 200.35 g/mol
InChI Key: GUWCNBNQCVQSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone (ECTE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains both a silicon and an ether group. ECTE is a versatile compound that can be used in a variety of research applications, including drug discovery, chemical biology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to inhibit the growth of a variety of cancer cell lines, suggesting that it may be a promising candidate for the development of new cancer treatments.

Biochemical And Physiological Effects

1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have anti-inflammatory and analgesic effects. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its versatility. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be used as a building block for the synthesis of a variety of biologically active compounds, making it a useful tool for drug discovery and development. However, one of the limitations of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its toxicity. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is a highly reactive compound that can be hazardous if not handled properly.

Future Directions

There are a variety of future directions for research involving 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. One area of research that is of particular interest is the development of new cancer treatments based on the antitumor activity of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone and its potential applications in scientific research.

Synthesis Methods

1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille coupling reaction. The most commonly used method for synthesizing 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 2-chlorocyclopropylcarbonyl chloride, followed by the addition of trimethylsilyl chloride.

Scientific Research Applications

1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used as a building block for the synthesis of a variety of biologically active compounds.

properties

CAS RN

108163-20-8

Product Name

1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

1-(2-ethoxycyclopropyl)-2-trimethylsilylethanone

InChI

InChI=1S/C10H20O2Si/c1-5-12-10-6-8(10)9(11)7-13(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

GUWCNBNQCVQSCG-UHFFFAOYSA-N

SMILES

CCOC1CC1C(=O)C[Si](C)(C)C

Canonical SMILES

CCOC1CC1C(=O)C[Si](C)(C)C

synonyms

Ethanone,1-(2-ethoxycyclopropyl)-2-(trimethylsilyl)-(9CI)

Origin of Product

United States

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